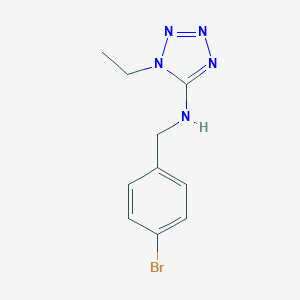
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine, also known as Tryptamine, is a naturally occurring compound found in many plants and animals. It is a psychoactive substance that has been used for medicinal and recreational purposes for centuries.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is not fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to increased serotonin release and activation of the prefrontal cortex, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. It has also been shown to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine in lab experiments include its ability to induce psychedelic experiences and alter consciousness, which can be useful in studying the brain and consciousness. However, its psychoactive effects may also be a limitation, as it may be difficult to control and standardize the experience across different subjects.
Zukünftige Richtungen
There are many future directions for research on 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety. Additionally, further research is needed to understand its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Finally, more research is needed to explore its potential as a tool for studying consciousness and the brain.
In conclusion, 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine can be achieved through various methods. One of the most common methods is the reduction of tryptophan using sodium borohydride. Another method involves the condensation of indole and 2-(3-thienyl)ethylamine in the presence of a catalyst. These methods have been used to produce high yields of pure 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been studied for its antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been investigated for its ability to induce psychedelic experiences and alter consciousness.
Eigenschaften
Produktname |
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine |
|---|---|
Molekularformel |
C15H16N2S |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N2S/c1-2-4-15-14(3-1)13(10-17-15)5-7-16-9-12-6-8-18-11-12/h1-4,6,8,10-11,16-17H,5,7,9H2 |
InChI-Schlüssel |
VQLDFXXJOXFZHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)
![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)